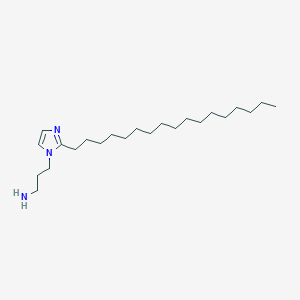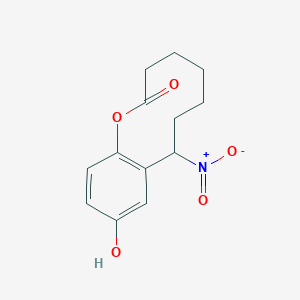![molecular formula C15H13N3 B14325775 5-[(1H-Pyrrol-1-yl)methyl]-2,2'-bipyridine CAS No. 98007-16-0](/img/structure/B14325775.png)
5-[(1H-Pyrrol-1-yl)methyl]-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(1H-Pyrrol-1-yl)methyl]-2,2’-bipyridine is a heterocyclic compound that features a pyrrole ring attached to a bipyridine structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of both pyrrole and bipyridine moieties in its structure allows for unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1H-Pyrrol-1-yl)methyl]-2,2’-bipyridine typically involves the reaction of 2,2’-bipyridine with a pyrrole derivative. One common method is the condensation reaction between 2,2’-bipyridine and a pyrrole aldehyde under acidic conditions. This reaction can be catalyzed by acids such as hydrochloric acid or sulfuric acid, and the reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 5-[(1H-Pyrrol-1-yl)methyl]-2,2’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(1H-Pyrrol-1-yl)methyl]-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or bipyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Formation of halogenated bipyridine or pyrrole derivatives.
Applications De Recherche Scientifique
5-[(1H-Pyrrol-1-yl)methyl]-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 5-[(1H-Pyrrol-1-yl)methyl]-2,2’-bipyridine depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen atoms. This binding can alter the electronic properties of the metal center, leading to catalytic activity or changes in reactivity. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine compound without the pyrrole moiety.
1-(2-Pyridyl)pyrrole: A compound with a pyrrole ring attached to a single pyridine ring.
Pyrrolopyridine: A fused ring system containing both pyrrole and pyridine rings.
Uniqueness
5-[(1H-Pyrrol-1-yl)methyl]-2,2’-bipyridine is unique due to the presence of both pyrrole and bipyridine moieties, which confer distinct chemical properties and reactivity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
98007-16-0 |
|---|---|
Formule moléculaire |
C15H13N3 |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
2-pyridin-2-yl-5-(pyrrol-1-ylmethyl)pyridine |
InChI |
InChI=1S/C15H13N3/c1-2-8-16-14(5-1)15-7-6-13(11-17-15)12-18-9-3-4-10-18/h1-11H,12H2 |
Clé InChI |
PCOVMIWICQFLIA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=NC=C(C=C2)CN3C=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


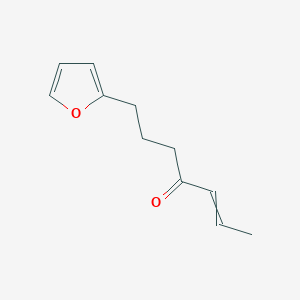
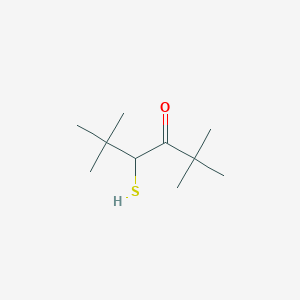

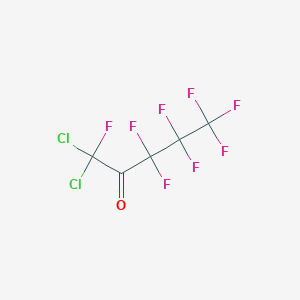
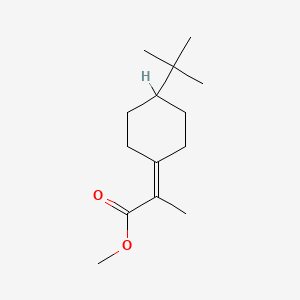


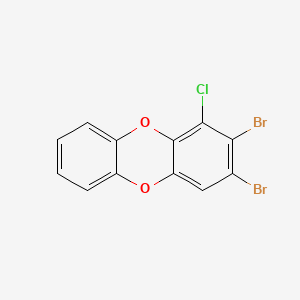
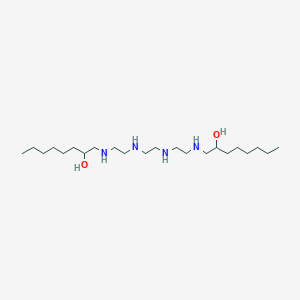

![1-Acetyl-4-[(prop-2-en-1-yl)oxy]-1H-indole-3-carbaldehyde](/img/structure/B14325766.png)
![1-[2-(4-Bromophenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene](/img/structure/B14325767.png)
